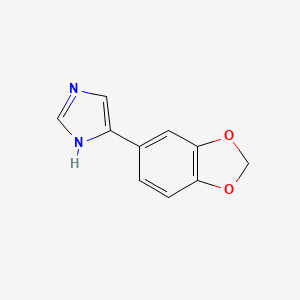

4-(1,3-Benzodioxol-5-yl)-1H-imidazole

説明

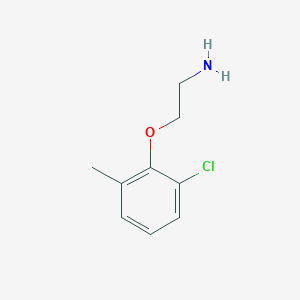

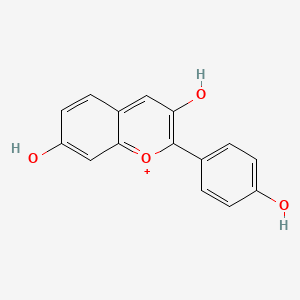

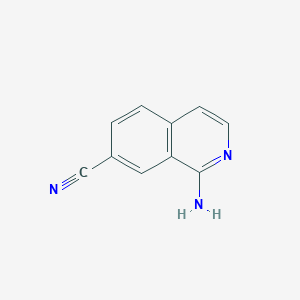

4-(1,3-Benzodioxol-5-yl)-1H-imidazole, also known as MDL-100,907, is a chemical compound that belongs to the imidazole class of compounds. It is a highly selective antagonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a role in the regulation of mood, cognition, and perception. The compound has been the subject of scientific research due to its potential therapeutic applications in the treatment of various mental disorders.

科学的研究の応用

Coordination Polymers and Microporous Materials

Coordination polymers with imidazole derivatives show promise in creating functional microporous materials. The synthesis of a 3D Cobalt(II) coordination polymer demonstrates an open framework that could be attractive for developing functional microporous solid materials, indicating potential applications in gas storage or separation technologies (Zhao et al., 2002).

Antimicrobial and Anticancer Agents

Imidazole derivatives have been synthesized and evaluated for their biological activities. For instance, benzimidazoles bearing oxadiazole nuclei exhibit significant anticancer activities. This highlights the potential of imidazole derivatives in the development of new anticancer medications (Rashid, 2020). Moreover, novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines have shown promising antibacterial and antifungal activity, suggesting their use as antimicrobial agents (Reddy & Reddy, 2010).

Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition properties. Research indicates that benzimidazole derivatives with specific substitutions can significantly inhibit corrosion in metals, pointing towards applications in protecting industrial materials (Ammal et al., 2018). Another study on imidazole derivatives demonstrates their effectiveness in corrosion inhibition for mild steel in acidic environments, further emphasizing their potential in material preservation (Prashanth et al., 2021).

Drug Design and Synthesis

Imidazole-based compounds have been designed and synthesized with potential antidepressant properties by targeting alpha 2-adrenoceptors, showing the versatility of imidazole derivatives in drug development (Caroon et al., 1982). Additionally, the synthesis of novel imidazole analogs with antimicrobial activity showcases the broad applicability of imidazole derivatives in creating new therapeutic agents (Dahiya, 2008).

作用機序

Target of Action

The primary target of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the stability and degradation of specific client proteins .

Mode of Action

It is known that many compounds that target hsp 90-alpha function as inhibitors, disrupting the protein’s ability to assist in the folding and stabilization of client proteins .

Biochemical Pathways

Given its target, it is likely to impact pathways involving proteins that rely on hsp 90-alpha for proper folding and function .

Pharmacokinetics

These properties are critical in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Inhibition of hsp 90-alpha typically results in the destabilization of client proteins, potentially leading to their degradation and a subsequent alteration in cellular processes .

特性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)3-7(1)8-4-11-5-12-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTACKSBIELGDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587621 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzodioxol-5-yl)-1H-imidazole | |

CAS RN |

53848-04-7 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)